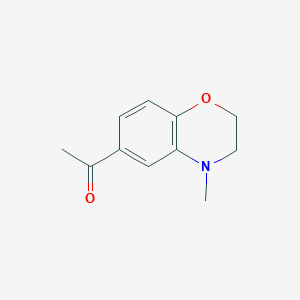
1-(3,4-Dihydro-4-methyl-2H-1,4-benzoxazin-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one is a heterocyclic compound belonging to the benzoxazine family. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a benzoxazine ring fused with a methyl group and an ethanone moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aromatic primary amines with formaldehyde and ketones can lead to the formation of benzoxazine derivatives . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The benzoxazine ring allows for substitution reactions, where different substituents can be introduced to modify its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic activity . This inhibition can disrupt various biological pathways, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one can be compared with other benzoxazine derivatives, such as:
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: Similar in structure but differs in the position of the functional groups.
(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid: Contains an acetic acid moiety instead of an ethanone group.
Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: Exhibits different substituents, leading to varied chemical properties and applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-8(13)9-3-4-11-10(7-9)12(2)5-6-14-11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
VACYJYZTWBMHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



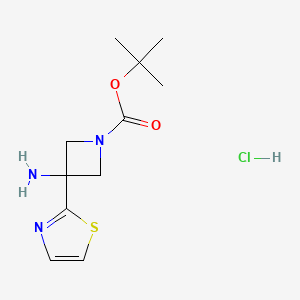
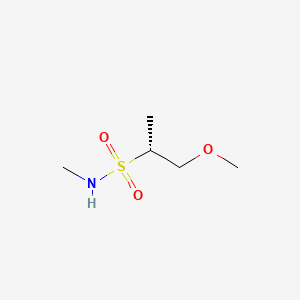
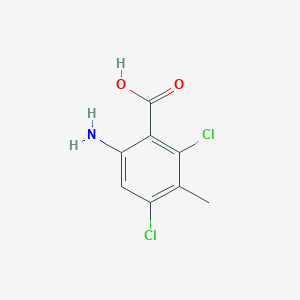

![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)
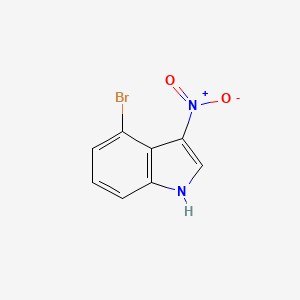


![O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt](/img/structure/B13559389.png)


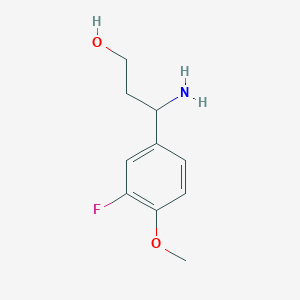
![tert-butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate](/img/structure/B13559424.png)
